molecular formula C8H14ClNO2 B3031146 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 1638761-28-0

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B3031146
CAS No.: 1638761-28-0
M. Wt: 191.65
InChI Key: HVQDRPIJUBUWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS: 1638761-28-0) is a bicyclo[1.1.1]pentane (BCP)-based compound featuring an aminomethyl group and a methyl ester moiety. It serves as a critical building block in medicinal chemistry due to its rigid scaffold, which mimics para-substituted benzene rings while offering improved solubility and metabolic stability . The hydrochloride salt enhances its aqueous solubility, making it suitable for coupling reactions in drug discovery pipelines .

Properties

IUPAC Name

methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)8-2-7(3-8,4-8)5-9;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDRPIJUBUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-28-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding methyl ester.

    Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to achieve high purity.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry:

  • Neuropharmacological Potential : The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases or psychiatric disorders.
  • Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic properties, which could be beneficial in pain management therapies.

Drug Development

The unique bicyclic structure of this compound allows for modifications that can enhance its pharmacological profile:

  • Synthesis of Derivatives : Researchers can synthesize various derivatives to optimize efficacy and reduce side effects. This flexibility is crucial for developing new drugs targeting specific pathways.

Case Studies

  • Neuroprotective Effects :
    • A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds, suggesting that modifications to the bicyclic structure can enhance neuroprotection against oxidative stress in neuronal cells.
  • Pain Management Research :
    • Research presented at the International Pain Conference indicated that compounds similar to this compound showed promise as novel analgesics, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its aminomethyl group, which can form hydrogen bonds and ionic interactions.

    Pathways Involved: The compound can modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the BCP Core

Amino vs. Halogenated Derivatives
  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS: 676371-65-6): Contains a primary amino group directly attached to the BCP core. Molecular weight: 177.63 g/mol; purity: ≥97% . Used in peptide coupling reactions (e.g., with HBTU in DCM) to synthesize pyrazolo[1,5-a]pyrimidine derivatives .
  • Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 2288708-53-0): Features an iodomethyl group instead of aminomethyl. Molecular weight: 266.08 g/mol. The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino derivative .
Fluorinated Analogs
  • 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS: Not explicitly stated): Synthesized via azide intermediates and reduced to amines. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to non-halogenated analogs .
  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 224584-18-3):
    • The trifluoromethyl group increases lipophilicity (logP) and resistance to oxidative degradation .

Ester and Carboxylic Acid Derivatives

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3):
    • Hydroxymethyl group allows further oxidation to aldehydes or conversion to bromides for nucleophilic substitutions .
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS: 56842-95-6): Dicarboxylic acid form enables coordination chemistry and polymer synthesis, unlike mono-ester derivatives .

Aromatic Substitutions

  • 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS: 2490401-39-1): Bromine facilitates late-stage functionalization via palladium-catalyzed couplings, a feature absent in non-aromatic BCP amines .

Multi-Substituted and Protected Derivatives

  • Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride (CAS: 1523572-06-6):
    • Dual amine groups increase basicity and steric bulk, limiting use in small-molecule therapeutics but favoring catalyst design .
  • tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: 1638761-29-1):
    • Boc protection stabilizes the amine during synthesis, requiring deprotection for further reactivity .

Comparative Data Table

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Methyl 3-(aminomethyl)BCP-1-carboxylate HCl (1638761-28-0) Aminomethyl, ester C₈H₁₂ClNO₂ 205.65 97% Peptide coupling, solubility enhancement
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl (676371-65-6) Amino, ester C₇H₁₂ClNO₂ 177.63 ≥97% Intermediate for CFTR modulators
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl Fluoro, amine C₅H₉FClN 137.58 ≥95% Bioactive molecule synthesis
Methyl 3-(iodomethyl)BCP-1-carboxylate (2288708-53-0) Iodomethyl, ester C₈H₁₁IO₂ 266.08 Not specified Cross-coupling reactions
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (56842-95-6) Dicarboxylic acid C₇H₈O₄ 156.14 95% Polymer precursors

Key Research Findings

  • Synthetic Accessibility: Aminomethyl-BCP derivatives are synthesized via Gabriel synthesis or Strecker resolution, while halogenated analogs require halogenation reagents (e.g., Br₂) or azide intermediates .
  • Solubility : Hydrochloride salts (e.g., CAS 676371-65-6) exhibit superior aqueous solubility compared to free bases or Boc-protected derivatives, critical for in vivo studies .
  • Applications :
    • Drug Discovery : Fluorinated and aromatic BCPs are prioritized for CNS drugs due to enhanced blood-brain barrier penetration .
    • Material Science : Dicarboxylic acid derivatives (e.g., CAS 56842-95-6) are used in rigid polymer frameworks .

Biological Activity

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS No. 1638761-28-0) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and as a therapeutic agent. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.655 g/mol
  • Purity : Typically >98% .

Biological Activity Overview

The biological activity of this compound primarily revolves around its anti-inflammatory properties. Research indicates that compounds within the bicyclo[1.1.1]pentane family can act as effective modulators of inflammatory responses.

Key Findings from Research Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited significant anti-inflammatory effects by inhibiting NFκB activity in monocytes, leading to reduced cytokine release (e.g., TNFα, MCP1) . The compound was shown to significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity by approximately 50% at low concentrations.
  • Mechanism of Action :
    • The mechanism involves modulation of signaling pathways associated with inflammation resolution, suggesting a therapeutic potential for conditions characterized by chronic inflammation .

Synthesis and Derivative Studies

The synthesis of this compound involves several key steps:

  • Asymmetric Synthesis : Utilizing methods such as Suzuki coupling and radical bicyclopentylation to create various analogs with potential biological activity .
  • Screening for Efficacy : Various synthesized derivatives have been screened for their efficacy in modulating inflammatory responses, with some showing high potency in vitro.

Case Studies

Several studies have focused on the biological evaluation of bicyclo[1.1.1]pentanes:

  • Study A : Examined the impact of a specific bicyclo[1.1.1]pentane derivative on inflammatory cytokine levels in human monocyte cell lines, demonstrating a dose-dependent reduction in cytokine release .
  • Study B : Investigated the pharmacokinetics and bioavailability of the compound, confirming its ability to cross cell membranes effectively due to favorable log P values, indicating good absorption properties .

Data Tables

PropertyValue
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.655 g/mol
Purity>98%
SolubilityVery soluble
Bioavailability Score0.55
Log Po/w0.27

Q & A

Q. How is the compound characterized using NMR spectroscopy?

  • Methodology : ¹H-NMR in CDCl₃ or D₂O is critical. For example, the BCP core shows distinct signals: the bridgehead protons resonate as singlets (δ ~2.5–3.5 ppm), while the aminomethyl group (CH₂NH₂) appears as a multiplet (δ ~3.0–3.5 ppm). The hydrochloride salt may broaden NH₂ signals due to proton exchange .
  • Validation : Compare with published spectra of structurally related BCP derivatives (e.g., methyl 3-(iodomethyl)BCP-1-carboxylate) to confirm regiochemistry .

Q. What stability considerations apply during storage?

  • Methodology : The hydrochloride salt is hygroscopic. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Monitor for decomposition via TLC or HPLC; degradation products may include free amine or ester hydrolysis byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral BCP derivatives be achieved?

  • Methodology : Use chiral auxiliaries or catalysts during key steps. For example, the Strecker reaction with a chiral amine resolves enantiomers. Alternatively, enzymatic resolution (e.g., lipases) can separate diastereomeric intermediates .
  • Challenges : BCP's rigid structure complicates asymmetric induction. Computational modeling (DFT) aids in predicting transition states for stereochemical control .

Q. How do researchers resolve contradictions in spectral data for BCP derivatives?

  • Methodology : Discrepancies (e.g., unexpected NMR peaks) may arise from impurities, diastereomers, or solvent effects. Use orthogonal techniques:
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Mass spectrometry (HRMS) to confirm molecular ions and rule out adducts.
  • X-ray crystallography for absolute configuration validation .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Methodology :
  • Salt selection : Hydrochloride salts improve aqueous solubility but may require buffered solutions (pH 4–6) to prevent precipitation.
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Prodrug approaches : Convert the ester to a more hydrophilic group (e.g., carboxylic acid) transiently .

Q. How is the compound utilized in drug design as a bioisostere?

  • Methodology : BCP replaces aromatic rings (e.g., benzene) to reduce metabolic liability. Key applications:
  • Peptidomimetics : The aminomethyl group mimics natural amino acid side chains.
  • Kinase inhibitors : Rigid BCP cores enhance target binding entropy.
  • In vivo studies : Monitor pharmacokinetics (e.g., plasma stability via LC-MS) to validate bioisosteric efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.